(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide

Catalog No.
S1892562
CAS No.
7662-51-3
M.F
C9H13N3O2
M. Wt
195.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide

CAS Number

7662-51-3

Product Name

(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14)/t8-/m0/s1

InChI Key

MWIXENPCUPDSOS-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NN)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NN)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NN)N)O
(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide, also known as DL-tyrosine hydrazide, is a compound with potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. The synthesis and characterization of this compound along with its physical and chemical properties and biological activity have been studied extensively. This paper aims to provide an overview of the knowledge on this compound and to identify its potential implications in various fields of research and industry.
wledge on this compound and to identify its potential implications in various fields of research and industry.
(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide is a hydrazide derivative of tyrosine, a non-essential amino acid that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Tyrosine hydrazide is an important precursor of catechol-containing compounds that have neuroprotective, anti-inflammatory, and antioxidant properties.
(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide is a white crystalline solid that has a molecular weight of 195.21 g/mol. It is sparingly soluble in water and exhibits a melting point of 236-238°C. The compound has two chiral centers and exists in two enantiomeric forms, (S)- and (R)-tyrosine hydrazide.
(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide can be synthesized by the reaction of tyrosine with hydrazine hydrate in the presence of a oxidizing agent to generate the hydrazide. The characterization of the compound can be performed by various spectroscopic techniques including IR, NMR, and mass spectrometry.
The analysis of hydrazide derivatives can be performed by various methods including HPLC, LC-MS, and GC-MS. The separation of enantiomers can be achieved by chiral HPLC or capillary electrophoresis.
(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide has potential biological activities such as antioxidant, antitumor, antiviral, and antitubercular properties. The compound exhibits inhibitory effects on monoamine oxidase (MAO) activity and can increase the levels of neurotransmitters that are deficient in mood disorders such as depression and anxiety.
The toxicity of (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide has been evaluated in in vitro and in vivo experiments. In general, the compound exhibits low toxicity, but the maximum tolerated dose (MTD) may vary depending on the animal species or cell type used. Proper safety precautions should be taken, including usage of personal protective equipment and handling the compound only in well-ventilated areas.
(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide has applications in various fields of research, including:
1. Pharmaceutical industry: The compound can serve as a lead compound for the development of new drugs that target MAO activity, such as antidepressants and antiparkinsonian agents.
2. Materials science: The compound can be used as a building block for the synthesis of functionalized polymers and dendrimers.
3. Biotechnology: The compound can be used as a reagent for the determination of free radicals or as a substrate for the production of catechol-containing polymers that have adhesion properties.
4. Analytical chemistry: The compound can be used as an internal standard for the determination of catecholamines in biological samples.
(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide is a compound that has attracted interest in various fields of research. The current state of research includes:
1. Synthetic strategies for the preparation of enantiomerically pure (S)-tyrosine hydrazide and the evaluation of its biological activity.
2. Development of new analytical methods for the detection and quantification of (S)-tyrosine hydrazide in biological samples.
3. Investigation of the antioxidant and neuroprotective properties of (S)-tyrosine hydrazide in models of neurodegenerative disorders.
4. Formulation of (S)-tyrosine hydrazide as a potential drug candidate for the treatment of depression, anxiety, and related mood disorders.
The potential implications of (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide in various fields of research and industry can be summarized as follows:
1. Pharmaceuticals industry: The compound can serve as a lead compound for the development of new drugs that target MAO activity, such as antidepressants and antiparkinsonian agents.
2. Materials science: The compound can be used as a building block for the synthesis of functionalized polymers and dendrimers that can find applications in drug delivery and tissue engineering.
3. Biotechnology: The compound can be used as a reagent for the determination of free radicals or as a substrate for the production of catechol-containing polymers that have adhesion properties and can be used in biosensors.
4. Analytical chemistry: The compound can be used as an internal standard for the determination of catecholamines in biological samples and has potential applications as a marker for neurodegenerative disorders.
The limitations of (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide include the relatively low solubility in water, the need for sensitive and selective analytical methods for its detection and quantification, and the limited availability of enantiomerically pure forms. Future directions for research on this compound include:
1. Development of new synthetic strategies for the preparation of enantiomerically pure (S)-tyrosine hydrazide and the evaluation of its biological activity.
2. Identification of novel applications for (S)-tyrosine hydrazide in fields such as drug delivery, biosensors, and tissue engineering.
3. Optimization of analytical methods for the detection and quantification of (S)-tyrosine hydrazide in biological samples.
4. Investigation of the potential of (S)-tyrosine hydrazide as a marker for neurodegenerative disorders.
(S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide is a compound with potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. The synthesis and characterization of this compound along with its physical and chemical properties and biological activity have been extensively studied. The compound exhibits low toxicity and has potential implications in various fields of research and industry. Future directions for research on this compound include the development of new synthetic strategies, identification of novel applications, optimization of analytical methods, and investigation of its potential as a marker for neurodegenerative disorders.

XLogP3

-1

Sequence

Y

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7662-51-3

Wikipedia

(2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide

General Manufacturing Information

L-Tyrosine, hydrazide: INACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types